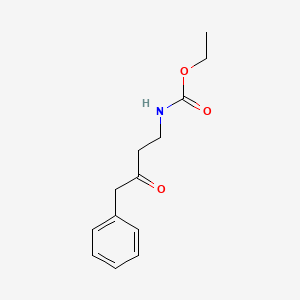
N-Phenacyl ethyl urethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenacyl ethyl urethane is an organic compound that belongs to the class of urethanes Urethanes are esters of carbamic acid and are widely used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenacyl ethyl urethane typically involves the reaction of phenacyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenacyl ethyl urethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of phenacyl derivatives.
Reduction: Formation of ethyl urethane derivatives.
Substitution: Formation of various substituted urethanes.
Aplicaciones Científicas De Investigación
N-Phenacyl ethyl urethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Phenacyl ethyl urethane involves its interaction with nucleophiles and electrophiles. The phenacyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various derivatives and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenacyl methyl urethane
- N-Phenacyl propyl urethane
- N-Phenacyl butyl urethane
Uniqueness
N-Phenacyl ethyl urethane is unique due to its specific phenacyl and ethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
63982-23-0 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl N-(3-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-9-8-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) |
Clave InChI |
PMTWRLWULCXDOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
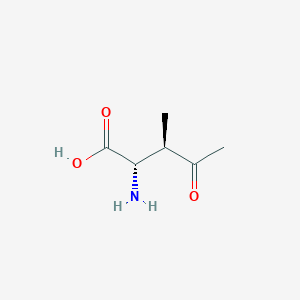
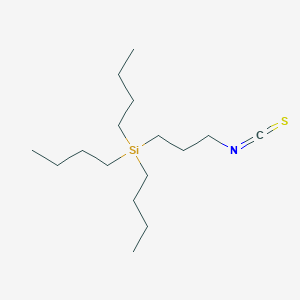
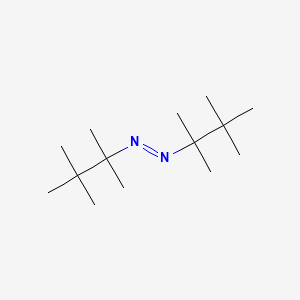
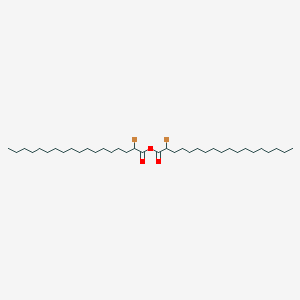
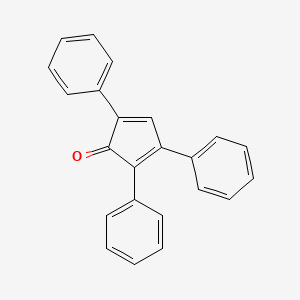
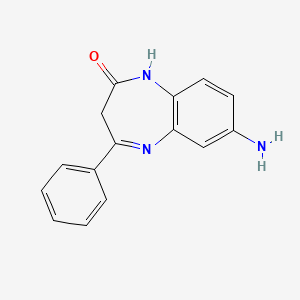
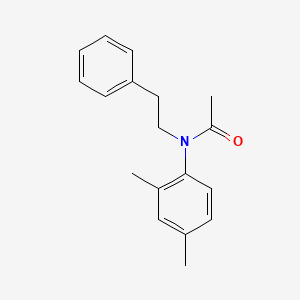
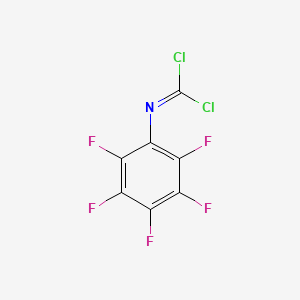
![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
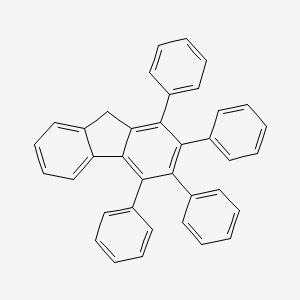
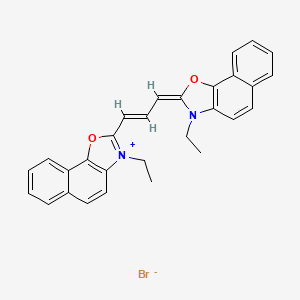
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
